N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C14H13BrN2O3S. It is characterized by the presence of a bromophenyl group and a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-bromoaniline with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand the interactions between small molecules and biological targets, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways. In cancer research, the compound is believed to interfere with cell proliferation by targeting specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide: This compound has a similar structure but with a sulfamoyl group instead of a bromophenyl group.
N-(4-bromophenyl)acetamide: This compound lacks the sulfamoyl group, making it less versatile in terms of chemical reactivity.
Uniqueness
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide stands out due to its dual functional groups (bromophenyl and sulfamoyl), which confer unique chemical properties and potential biological activities. This makes it a valuable compound for various research applications .
Biological Activity
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C14H13BrN2O3S
- Molecular Weight : 357.29 g/mol
The presence of the bromophenyl group is significant for its biological activity, as halogenated phenyl groups often enhance the lipophilicity and reactivity of organic compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound is known to inhibit enzymes such as cyclooxygenases (COX), which are involved in the inflammatory process. This inhibition leads to a reduction in pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in breast cancer models. The compound's ability to induce apoptosis in cancer cells has been observed, although further investigation is needed to elucidate the precise mechanisms involved .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays. The results are summarized in Table 1.
Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Bacillus subtilis | 10 | 128 |
Enterococcus faecium | 17 | 16 |
These findings indicate that this compound is particularly effective against Enterococcus faecium, suggesting its potential for treating infections caused by this pathogen .
Antioxidant Activity
In addition to its antimicrobial properties, the compound was assessed for antioxidant activity using various assays such as DPPH and ABTS. The results are shown in Table 2.
Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |
---|---|---|
This compound | 45 ± 2.5 | 38 ± 1.8 |
Ascorbic Acid (Control) | 85 ± 3.0 | 90 ± 2.0 |
The compound demonstrated moderate antioxidant activity compared to standard antioxidants, indicating its potential role in reducing oxidative stress .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- A study conducted by Sharma et al. (2019) explored various derivatives of sulfonamide compounds, including this compound, demonstrating promising antimicrobial and anticancer activities against specific cell lines .
- Research published in MDPI indicated that this compound exhibited significant growth inhibition against certain bacterial strains and showed potential as an anti-inflammatory agent through COX inhibition assays .
Properties
CAS No. |
19837-93-5 |
---|---|
Molecular Formula |
C14H13BrN2O3S |
Molecular Weight |
369.24 g/mol |
IUPAC Name |
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H13BrN2O3S/c1-10(18)16-12-6-8-14(9-7-12)21(19,20)17-13-4-2-11(15)3-5-13/h2-9,17H,1H3,(H,16,18) |
InChI Key |
CVLCPLVKJBKMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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